molecular formula C10H14N2O B13901655 (3S,5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile

(3S,5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile

Cat. No.: B13901655
M. Wt: 178.23 g/mol
InChI Key: SZAXPOWMECBBEK-WCBMZHEXSA-N
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Description

(3S,5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile is a chiral compound with a unique structure that includes a cyclopropyl group, an ethyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl-containing reagents under specific conditions to ensure the correct stereochemistry.

    Addition of the Ethyl Group: This can be done through alkylation reactions using ethyl halides or other ethylating agents.

    Formation of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce the carbonyl or nitrile groups to corresponding alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(3S,5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3S,5S)-3-Iodo-2,2,5-trimethylheptane
  • (Z)-3-Adamantyl-1-aryl-prop/but-2-en-1-ones

Uniqueness

(3S,5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

(3S,5S)-3-cyclopropyl-5-ethyl-2-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C10H14N2O/c1-2-8-5-10(6-11,7-3-4-7)9(13)12-8/h7-8H,2-5H2,1H3,(H,12,13)/t8-,10+/m0/s1

InChI Key

SZAXPOWMECBBEK-WCBMZHEXSA-N

Isomeric SMILES

CC[C@H]1C[C@@](C(=O)N1)(C#N)C2CC2

Canonical SMILES

CCC1CC(C(=O)N1)(C#N)C2CC2

Origin of Product

United States

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